3,5-Diamino-2-methylphenylboronic acid

Descripción general

Descripción

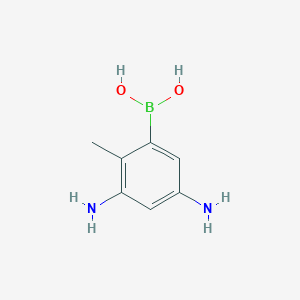

3,5-Diamino-2-methylphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with amino groups at the 3 and 5 positions and a methyl group at the 2 position

Mecanismo De Acción

Target of Action

The primary target of 3,5-Diamino-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the SM coupling reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction allows for the conjoining of chemically differentiated fragments, resulting in the formation of complex organic compounds .

Action Environment

The action environment can influence the efficacy and stability of this compound. As mentioned earlier, boronic acids and their esters are only marginally stable in water . Therefore, the presence of water and other environmental factors could potentially influence the action, efficacy, and stability of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-2-methylphenylboronic acid typically involves the borylation of an appropriate aromatic precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Diamino-2-methylphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Biaryl compounds formed through cross-coupling reactions.

Aplicaciones Científicas De Investigación

Chemistry: 3,5-Diamino-2-methylphenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .

Biology and Medicine: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development . This compound could potentially be explored for similar applications.

Industry: In materials science, boronic acids are used in the design of sensors and drug delivery systems due to their ability to form reversible covalent bonds with diols and other functional groups .

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the amino and methyl substituents, making it less versatile in certain applications.

3,5-Dinitro-2-methylphenylboronic acid: Contains nitro groups instead of amino groups, which significantly alters its reactivity and applications.

Uniqueness: 3,5-Diamino-2-methylphenylboronic acid is unique due to the presence of both amino and methyl groups, which enhance its reactivity and potential for forming diverse chemical bonds. This makes it particularly valuable in synthetic chemistry and potential biomedical applications .

Actividad Biológica

3,5-Diamino-2-methylphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological activity, and relevant case studies, with a focus on its mechanisms of action and therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 151.97 g/mol. The compound features a boronic acid functional group, which is significant for its reactivity and interactions with biomolecules.

Synthesis

The compound can be synthesized through various methods, including Suzuki coupling reactions, which allow for the incorporation of boronic acids into complex organic frameworks. A typical synthesis route involves reacting 2-methylphenylboronic acid with suitable amine derivatives under controlled conditions to yield this compound .

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of certain enzymes. Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding. This interaction is particularly relevant in the context of cancer, where such inhibitors can modulate tumor growth by affecting enzyme activity linked to cell proliferation .

Table 1: Enzyme Inhibition Data

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key pathways involved in tumor growth. For instance, studies have shown that such compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells .

Case Study: Inhibition of DHFR in Cryptosporidium hominis

In a study focusing on the inhibition of DHFR in Cryptosporidium hominis, a related compound demonstrated significant binding affinity and inhibition potential. The docking studies revealed favorable interactions between the ligand and the active site of DHFR, suggesting that modifications in the boronic acid structure could enhance efficacy against this pathogen .

The mechanism by which this compound exerts its biological effects primarily involves its ability to form reversible covalent bonds with target enzymes. This property allows it to effectively inhibit enzymatic activity without permanent modification of the enzyme itself.

Tyrosinase Inhibition

Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production; thus, inhibitors can be beneficial for treating hyperpigmentation disorders. Studies have shown that analogs of boronic acids can significantly reduce tyrosinase activity in vitro .

Table 2: Tyrosinase Inhibition Data

Propiedades

IUPAC Name |

(3,5-diamino-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZIDOFFEZCZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)N)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.